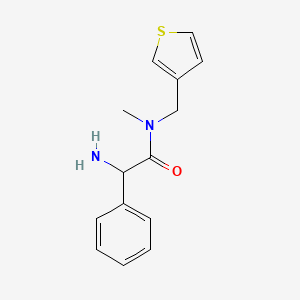
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis. These methods are efficient and scalable, making them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring can participate in electrophilic substitution reactions, while the amide group can undergo nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and triethylamine as a basic catalyst for condensation reactions . Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are also used in specific reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can yield thiophene derivatives .
Aplicaciones Científicas De Investigación
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . In material science, thiophene-based molecules are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The amide group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide include other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share the thiophene ring structure but differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart is its unique combination of the thiophene ring with an amide group and a phenyl ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C14H16N2OS |
|---|---|
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12/h2-8,10,13H,9,15H2,1H3 |
Clave InChI |
VPWDXADHHIHHLS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



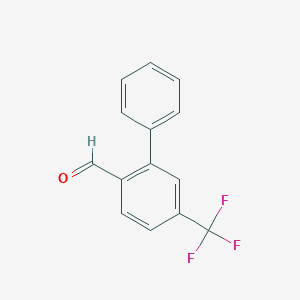
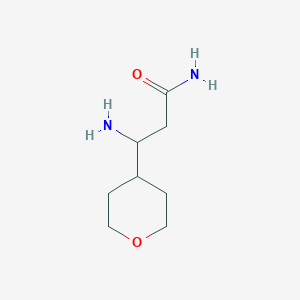
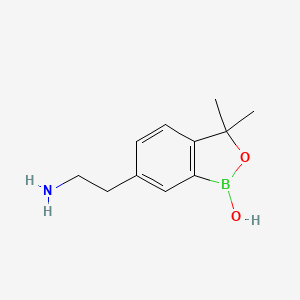
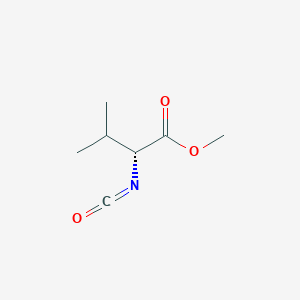
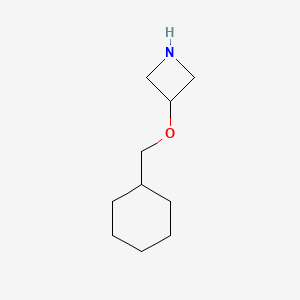
![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)
![2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13299928.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)

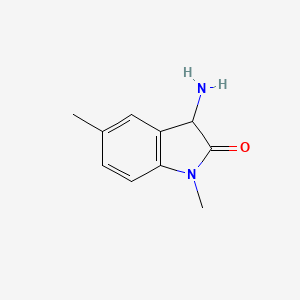
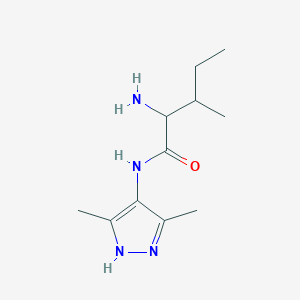

![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
